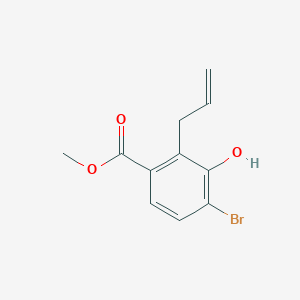

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate

描述

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate is a substituted benzoate ester characterized by a bromo (-Br), hydroxyl (-OH), and allyl (prop-2-en-1-yl) group on the aromatic ring. Structurally, it belongs to the alkyl benzoate family, which are esters derived from benzoic acid and alcohols. This compound’s unique substituents confer distinct physicochemical and biological properties compared to simpler alkyl benzoates like methyl or ethyl benzoate.

属性

IUPAC Name |

methyl 4-bromo-3-hydroxy-2-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-3-4-7-8(11(14)15-2)5-6-9(12)10(7)13/h3,5-6,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUGKMBBGAFSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate

The most direct and commonly used method to prepare Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate is through the bromination of methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate. This process involves electrophilic aromatic substitution where bromine selectively substitutes at the 4-position relative to the hydroxyl group.

- Reagents: Bromine (Br2)

- Solvent: Acetic acid or similar polar protic solvent

- Temperature: Controlled, typically between 10°C and 80°C to optimize selectivity and yield

- Reaction time: Approximately 20 minutes to 3 hours depending on scale and temperature control

- Methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate is dissolved in acetic acid.

- Bromine is added gradually to the solution while maintaining the temperature within the specified range.

- The reaction mixture is stirred to ensure complete reaction.

- Upon completion, the reaction mixture is quenched, and the product is isolated by precipitation or extraction.

- Purification steps such as washing, drying, and recrystallization yield the target compound in high purity.

This method offers good regioselectivity due to the directing effects of the hydroxyl and ester groups on the aromatic ring, favoring bromination at the 4-position.

Industrial Continuous Flow Process

For large-scale production, a continuous flow bromination process is often employed to enhance efficiency, reproducibility, and safety. In this setup:

- Reactants (methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate and bromine) are continuously fed into a flow reactor.

- The reaction occurs under controlled temperature and residence time.

- The product stream is continuously removed and subjected to downstream purification.

Advantages include:

- Consistent product quality and yield

- Improved heat and mass transfer

- Enhanced safety due to controlled handling of bromine

Although specific industrial parameters are proprietary, the continuous flow method is recognized for its scalability and environmental benefits.

Related Synthetic Approaches from Analogous Compounds

While direct literature on this compound is limited, analogous compounds such as methyl N-butyryl-4-amino-3-methylbenzoate have been synthesized via multi-step sequences involving:

- Acylation of substituted anilines

- Bromination under controlled conditions

- Carbonylation reactions catalyzed by palladium complexes

These approaches illustrate the importance of carefully controlled bromination steps and the use of catalysts to achieve regioselective substitution and high yields.

Similarly, synthesis of related hydroxy-alkenyl compounds involves low-temperature bromination of isoprene derivatives, followed by purification steps to obtain high-purity intermediates. These methods underscore the necessity of temperature control and reagent addition rate to prevent side reactions and maximize selectivity.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Bromination of methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate | Bromine, acetic acid, 10-80°C, 20 min to 3 h | High yield, high purity | Regioselective bromination at 4-position |

| Continuous flow bromination (industrial) | Continuous feed of reactants, controlled temp & flow rate | Consistent quality | Scalable, safer, efficient |

| Multi-step synthesis via acylation & bromination (analogous compounds) | Acyl chlorides, bromine, Pd catalyst, CO, methanol | Up to 95% yield | Complex, used for related benzoate derivatives |

Research Findings and Notes

- The hydroxyl group at the 3-position acts as an ortho/para-directing group, favoring bromination at the 4-position.

- Temperature control is critical to avoid polybromination or unwanted side reactions.

- Acetic acid serves as a suitable solvent providing a medium for electrophilic substitution and stabilizing intermediates.

- Continuous flow methods improve reaction control and safety when handling bromine.

- Purification typically involves aqueous quenching, filtration, and recrystallization to achieve >99% purity.

- Analogous synthetic routes involving palladium-catalyzed carbonylation demonstrate the potential for functional group transformations post-bromination.

化学反应分析

Types of Reactions

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of methyl 4-bromo-3-oxo-2-(prop-2-en-1-yl)benzoate.

Reduction: Formation of methyl 3-hydroxy-2-(prop-2-en-1-yl)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学研究应用

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The prop-2-en-1-yl group can also interact with hydrophobic regions of proteins and enzymes, influencing their activity.

相似化合物的比较

Comparison with Similar Alkyl Benzoates

Structural and Functional Differences

The compound’s substitution pattern differentiates it from common alkyl benzoates:

- Methyl benzoate (CAS 93-58-3): Lacks substituents on the benzene ring, serving primarily as a fragrance ingredient and solvent .

- Ethyl benzoate (CAS 93-89-0): Similarly unsubstituted, used in cosmetics and food flavorings .

- Propyl/butyl benzoates : Longer alkyl chains reduce volatility and enhance emollient properties in skincare products .

- Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate : A structurally complex analog with sulfamoyl and methoxyphenyl groups, highlighting the diversity of benzoate derivatives in synthetic chemistry .

The bromo and hydroxyl groups in the target compound likely increase its polarity and hydrogen-bonding capacity compared to unsubstituted analogs, influencing solubility and melting/boiling points.

Table 1: Comparative Toxicity of Selected Benzoates

The bromo and hydroxyl substituents may exacerbate irritation compared to unsubstituted benzoates, as halogenated aromatics often exhibit higher toxicity. However, the allyl group’s impact on sensitization remains unclear without direct studies .

生物活性

Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by a bromine atom and a prop-2-en-1-yl group attached to a benzoate structure. The presence of hydroxyl and bromine functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays revealed that the compound has potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage. The compound's ability to reduce reactive oxygen species (ROS) levels was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study involved treating infected cultures with varying concentrations of the compound. Results indicated a dose-dependent reduction in bacterial viability, with significant effects observed at concentrations as low as 12.5 µg/mL.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cancer cell lines (HeLa and MCF7). The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells. The IC50 values were determined to be approximately 30 µg/mL for HeLa cells and 35 µg/mL for MCF7 cells, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Antioxidant Defense : By scavenging free radicals, it protects cells from oxidative damage.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate, considering the reactivity of the bromine substituent?

- Answer : The synthesis typically involves halogenation (e.g., electrophilic bromination) and coupling reactions. Key steps include:

- Selective bromination at the 4-position of the benzoate ring under controlled pH and temperature to avoid over-halogenation.

- Introducing the prop-2-en-1-yl group via Pd-catalyzed coupling (e.g., Heck reaction) or nucleophilic substitution, depending on precursor availability.

- Protecting the hydroxyl group during bromination to prevent side reactions (e.g., using acetyl or tert-butyldimethylsilyl groups).

- Reaction monitoring via TLC and purification via HPLC to ensure high yield (>70%) and purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Answer :

- NMR : H and C NMR confirm substituent positions. For example, the allyl group’s protons appear as a multiplet (δ 5.0–6.0 ppm), while the hydroxyl proton shows broad resonance (δ 9–10 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. ORTEP-3 visualizes bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and ester groups). Crystallographic data should report R-factor < 0.05 for high confidence .

Q. What methods are recommended for assessing the purity of this compound post-synthesis?

- Answer :

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Retention time comparison against standards ensures consistency.

- Melting point analysis : Sharp melting points (±2°C) indicate homogeneity. Deviations suggest impurities .

Advanced Research Questions

Q. How do the hydroxyl and allyl groups influence the compound’s reactivity in further functionalization?

- Answer :

- Hydroxyl group : Participates in hydrogen bonding, affecting solubility and reactivity. It can undergo acetylation or silylation for protection during alkylation/arylation.

- Allyl group : Prone to electrophilic addition (e.g., epoxidation) or radical-initiated polymerization. DFT calculations predict regioselectivity in cycloaddition reactions (e.g., Diels-Alder).

- Competing reactivity requires sequential protection/deprotection strategies. For example, allyl oxidation to carbonyl groups may precede hydroxyl derivatization .

Q. What computational approaches are suitable for modeling the compound’s conformational dynamics and electronic properties?

- Answer :

- DFT (B3LYP/6-311+G(d,p)) : Predicts optimized geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces.

- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- MD simulations : Analyzes solvent interactions and stability in aqueous/organic matrices (e.g., GROMACS with CHARMM force fields) .

Q. How can contradictory data on bromination conditions (e.g., solvent vs. temperature effects) be resolved?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, Br equivalents, temperature). For example, DCM vs. THF at 0°C vs. 25°C.

- Mechanistic studies : In situ IR spectroscopy tracks intermediate formation (e.g., bromonium ions).

- Meta-analysis : Compare yields from halogenation protocols in similar benzoate derivatives (e.g., vs. 7). Optimal conditions may involve 1.2 eq Br in DCM at 0°C .

Q. What strategies are effective for evaluating the compound’s potential bioactivity in drug discovery?

- Answer :

- In vitro assays : MTT assay for cytotoxicity (IC), enzyme inhibition (e.g., kinase assays), and antimicrobial disk diffusion.

- SAR studies : Compare with analogs (e.g., methyl 4-bromo-2-hydroxy-6-methylbenzoate in ) to identify critical substituents.

- ADMET prediction : SwissADME predicts bioavailability, while ProTox-II assesses toxicity .

Methodological Notes

- Crystallography : Use SHELXL for refinement (twinning detection, anisotropic displacement parameters) and ORTEP-3 for visualization .

- Synthetic Optimization : Prioritize reaction conditions (e.g., low temperature for bromine selectivity) and protective group chemistry to mitigate side reactions .

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem) and report statistical metrics (e.g., R-factors, purity percentages) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。